3,5-二氯-N-(4-氯苯基)-N'-甲基苯甲酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

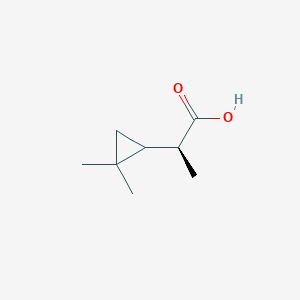

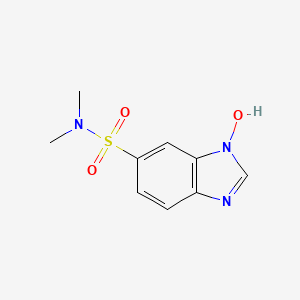

The compound 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide is a chlorinated aromatic compound that is likely to have interesting chemical properties due to the presence of multiple chlorine substituents and the carboximidamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds and their chemical behavior, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds typically involves multi-step reactions, including oxidation, etherification, reduction, alkylation, and further oxidation processes . For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was achieved with a total yield of 75% through such a sequence of reactions . This suggests that the synthesis of 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide might also involve a complex sequence of reactions, with careful control of reaction conditions to ensure the correct placement of chlorine substituents and the formation of the carboximidamide group.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction . For instance, the structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was elucidated using IR and NMR spectroscopy, and its crystal structure was confirmed by X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide, providing detailed information about its geometry and electronic structure.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including isomerization and reactions with other reagents. For example, 3-chloro-NNO-4'-methylazoxybenzene was treated with CrO3 in acetic acid to yield 3-chloro-ONN-4'-methylazoxybenzene . This indicates that the presence of chlorine can influence the reactivity of the compound and its interaction with other chemical species. The chemical reactions of 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide would likely be influenced by the electron-withdrawing effects of the chlorine atoms and the electronic properties of the carboximidamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are often characterized by their spectroscopic signatures and their behavior in different environments. For example, the restricted rotation around the methylene bridge in certain benzimidazole derivatives was evidenced by NMR spectroscopy and supported by X-ray crystallography and density functional theory (DFT) studies . The physical properties such as melting point, solubility, and stability of 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide would be influenced by its molecular structure and the presence of chlorine atoms, which could affect intermolecular interactions and the compound's overall reactivity.

科学研究应用

发生和环境影响

对与指定化学物质在结构上相关的化合物三氯生(TCS)的发生、毒性和降解的全面综述突出了其在消费品中的广泛使用及其环境持久性。三氯生在污水处理厂的部分消除导致其普遍存在于各种环境区室,包括水体和沉积物。其高疏水性允许在脂肪组织中积累,影响水生生物并可能导致耐 TCS 细菌的出现。三氯生转化为更具毒性和持久性的化合物强调了了解类似氯化化合物的环境影响的必要性 (Bedoux 等人,2012)。

毒性和健康风险

对包括类似于 3,5-二氯-N-(4-氯苯基)-N'-甲基苯甲酰亚胺的化合物的氯化二苯并-对-二恶英的遗传毒理学的综述揭示了对其潜在健康风险的重大担忧。这些化合物与各种毒性作用有关,包括致癌性、致畸性和内分泌干扰。此类风险强调了了解氯化化合物及其衍生物的毒性以保护公众健康的重要性 (Wassom、Huff 和 Loprieno,1977)。

降解和环境归趋

与 3,5-二氯-N-(4-氯苯基)-N'-甲基苯甲酰亚胺相关的化合物氯酚的降解和环境归趋已得到广泛综述。这些化合物由于其中等至高持久性和生物累积的可能性,对水生生物和人类健康构成相当大的风险。了解此类氯化化合物的降解途径和环境归趋对于制定减轻其对生态系统和人类种群影响的策略至关重要 (Krijgsheld 和 Gen,1986)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the target, leading to a cascade of biological effects .

Biochemical Pathways

It’s plausible that the compound could influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .

属性

IUPAC Name |

3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2/c1-18-14(9-6-11(16)8-12(17)7-9)19-13-4-2-10(15)3-5-13/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTRPFRBUBPALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

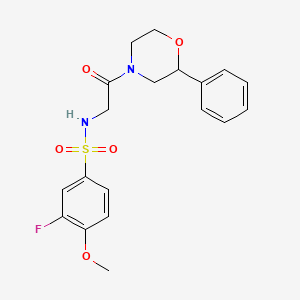

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)

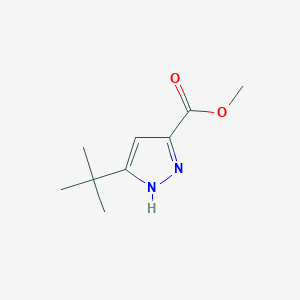

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

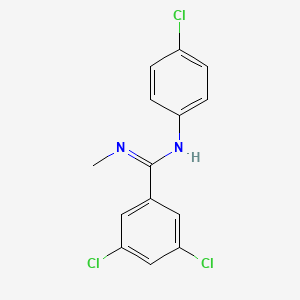

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)

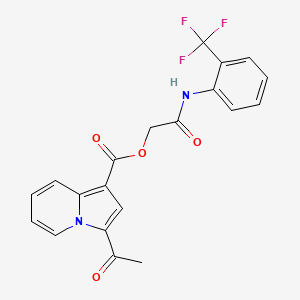

![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)